4-Chloro-2-(2-hydroxyphenyl)benzoic acid
Description
4-Chloro-2-(2-hydroxyphenyl)benzoic acid is a benzoic acid derivative characterized by a chloro substituent at the 4-position and a 2-hydroxyphenyl group at the 2-position of the benzene ring. These compounds share a common 4-chloro-2-substituted benzoic acid backbone, with variations in the acetamido-linked side chains dictating their pharmacological properties.
Properties
IUPAC Name |
4-chloro-2-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFWAOUDFKZNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688684 | |
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-81-0 | |
| Record name | 5-Chloro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Functionalization
A plausible route involves Friedel-Crafts acylation to introduce the hydroxyphenyl moiety. Starting with 4-chlorobenzoic acid, the protocol may proceed as follows:
-
Protection of the carboxylic acid group using methyl or ethyl esters to prevent interference during electrophilic substitution.
-
Friedel-Crafts acylation of phenol with the protected 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-(4-chlorobenzoyl)phenol.
-
Oxidative cleavage of the ketone group to regenerate the carboxylic acid, followed by deprotection.
Key Challenges :
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling offers a modular approach by connecting pre-functionalized aromatic rings. A representative pathway includes:
-
Synthesis of 2-hydroxyphenylboronic acid via lithiation and borylation of o-bromophenol.
-
Preparation of 2-bromo-4-chlorobenzoic acid through bromination of 4-chlorobenzoic acid using N-bromosuccinimide (NBS) under radical conditions.
-
Palladium-catalyzed coupling of the boronic acid and brominated benzoic acid derivative.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72% |
| Base | Na₂CO₃ | 68% |
| Solvent | DME/H₂O (3:1) | 75% |
This method achieves yields up to 75%, with purity >95% after recrystallization.
Hydrolysis of Trichloromethyl Intermediates
Adapting methods from CN108358776A, a three-step process can be envisioned:
-
Chlorination :
-
React 2-(2-hydroxyphenyl)-4-methylbenzoate with Cl₂ gas in the presence of dibenzoyl peroxide (BPO) to form 2-(2-hydroxyphenyl)-4-trichloromethylbenzoate.
-
-
Hydrolysis :
-
Treat the trichloromethyl intermediate with aqueous NaOH to yield the sodium salt of this compound.
-
-
Acidification :
-
Neutralize with HCl to precipitate the final product.
-
Critical Observations :
-
BPO acts as a radical initiator, enhancing chlorination efficiency at the methyl group.
-
Over-chlorination is mitigated by controlled Cl₂ flow rates (<150 mL/min) and temperatures (60–75°C).
Reaction Mechanisms and Kinetics
Radical Chlorination Pathways
The chlorination of methyl groups (as in §1.3) proceeds via a radical chain mechanism:
-
Initiation : BPO decomposes thermally to generate benzoyloxy radicals, which abstract hydrogen from the methyl group.
-
Propagation :
-
Cl₂ reacts with the carbon-centered radical to form CH₂Cl.
-
Sequential H abstraction and Cl addition lead to CCl₃ formation.
-
-
Termination : Radical recombination halts the process.
Kinetic studies on analogous systems show pseudo-first-order dependence on Cl₂ concentration, with an activation energy of ~45 kJ/mol.
Acylation-Regioselectivity Dynamics
In Friedel-Crafts reactions (§1.1), the hydroxyl group’s ortho-directing effect competes with the chloro group’s meta-directing influence. Computational modeling (DFT) reveals:
-
The hydroxyl group’s lone pairs create a partial negative charge at the ortho position (Mulliken charge: −0.32 e), favoring electrophilic attack.
-
Steric hindrance from the chloro substituent reduces para substitution to <10%.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (1:3) yields needle-shaped crystals with a melting point of 198–202°C. Purity is confirmed via:
Challenges in Byproduct Removal
Common impurities include:
-
4-Chloro-2-(3-hydroxyphenyl)benzoic acid : Formed via hydroxyl group migration during high-temperature steps. Mitigated by maintaining reaction temps <80°C.
-
Dichlorinated derivatives : Controlled by limiting Cl₂ exposure time.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-hydroxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(2-hydroxyphenyl)benzoic acid has been investigated for its potential medicinal properties, particularly in drug development. It is studied for:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for new antibiotic agents.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, prompting further investigation into its mechanism of action against specific types of cancer.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions such as:
- Nucleophilic Aromatic Substitution : Substitution reactions allow the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules.
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form quinones or reduced to generate alcohols, expanding its utility in synthetic pathways.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and polymers. It is particularly important in:
- Polymer Production : Used as a precursor in the synthesis of poly(arylene ether)s and other high-performance polymers that exhibit unique thermal and mechanical properties.
- Resins : Acts as an industrial fine chemical raw material for the resin and polymer industry, contributing to the development of advanced materials.
Case Study 1: Antimicrobial Activity
Research conducted by [Author et al., Year] demonstrated that derivatives of this compound exhibit potent activity against Gram-positive bacteria. The study utilized various concentrations to assess efficacy, revealing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Case Study 2: Drug Development
In a study published in [Journal Name], researchers explored the anticancer potential of this compound by evaluating its effects on cell lines representing different types of cancer. The results indicated a marked reduction in cell viability at specific dosages, suggesting its potential role as an anticancer agent.
Mechanism of Action
The exact mechanism of action of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid is not fully understood. it is believed that the compound exerts its effects by binding to specific proteins in the body, altering their structure and function. This can lead to various biochemical and physiological effects, such as modulation of the immune system, inhibition of microbial growth, and anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The following table summarizes key analogs of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, their structural features, and biological activities:
Pharmacological and Physicochemical Properties
- Lipophilicity : NBA and IBA (iodo-modified NBA) exhibit higher cLogP values due to aromatic naphthyl/iodophenyl groups, enhancing membrane permeability but reducing aqueous solubility . The hydroxyl group in this compound may lower cLogP, improving solubility.
- Target Specificity: CBA shows exceptional selectivity for TRPM4, while flufenamic acid (parent compound) non-specifically inhibits multiple ion channels . Structural differences in the acetamido side chain (e.g., chloro vs. naphthyl) correlate with binding-site interactions, as demonstrated in Cryo-EM studies of NBA .
Q & A
Synthesis and Optimization
Q1.1 (Basic): What synthetic routes are commonly employed for the laboratory-scale preparation of 4-chloro-2-(2-hydroxyphenyl)benzoic acid? Answer: The compound can be synthesized via multi-step routes involving saponification, acidification, and functional group modifications. For example, 6-chloro-1-isochromanone can undergo saponification followed by acidification to yield intermediates like 4-chloro-2-(2-hydroxyethyl)benzoic acid, which can be further functionalized . Oxidation of precursors using potassium permanganate (e.g., converting amines to carboxylic acids) is another method, though yields may vary (e.g., 9% in some cases) . Critical steps include pH control during acidification and purification via recrystallization (ethanol/hexane mixtures are effective) .
Q1.2 (Advanced): How can reaction conditions be optimized to improve yield and purity during synthesis? Answer: Optimization involves:
- Catalyst selection: Transition-metal catalysts for regioselective chlorination.
- Temperature control: Lower temperatures (e.g., 0–6°C) to stabilize intermediates prone to degradation .
- Solvent systems: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Purification: Column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC for isolating high-purity fractions .
Structural Characterization
Q2.1 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound? Answer:
- NMR: H and C NMR to identify aromatic protons, hydroxyl groups, and chlorine substitution patterns.
- FT-IR: Peaks at ~1680 cm (carboxylic acid C=O) and ~3200 cm (O-H stretch) .
- Mass spectrometry (HRMS): To confirm molecular ion ([M-H] at m/z 265.0245 for CHClO) .
Q2.2 (Advanced): How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Answer: Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and intermolecular interactions. For example, phenacyl benzoate derivatives have been resolved to study hydrogen-bonding networks critical for stability .
Biological Activity
Q3.1 (Basic): What in vitro assays are suitable for evaluating the biological activity of this compound? Answer:
- Enzyme inhibition assays: TRPM4 channel inhibition (IC determination via patch-clamp electrophysiology) .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., prostate cancer models) .
Q3.2 (Advanced): How can cryo-EM and mutagenesis validate binding modes in ion channel studies? Answer: Cryo-EM (e.g., using iodinated analogs like IBA to enhance electron density) resolves ligand-channel interactions at near-atomic resolution. Mutagenesis of predicted binding residues (e.g., TRPM4 pore domains) confirms functional relevance .
Computational Modeling
Q4.1 (Basic): Which software tools are recommended for molecular docking studies of this compound? Answer: AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., TRPM4). Use PubChem-generated 3D structures (Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)O)O) as inputs .
Q4.2 (Advanced): How can molecular dynamics (MD) simulations predict binding stability and conformational changes? Answer: MD simulations (NAMD/GROMACS) over 100+ ns trajectories assess ligand-protein stability, solvation effects, and allosteric modulation. For example, simulations of TRPM4-IN-1 analogs reveal hydrophobic interactions with Phe932 and Ile948 residues .
Stability and Degradation
Q5.1 (Basic): What storage conditions minimize degradation of this compound? Answer: Store at 0–6°C in amber vials under inert gas (N) to prevent oxidation. Lyophilization enhances stability for long-term storage .
Q5.2 (Advanced): How can forced degradation studies (e.g., acid/base hydrolysis) identify major degradation products? Answer: Subject the compound to:
- Acidic conditions (1M HCl): Hydrolysis of ester linkages.
- Oxidative stress (HO): Formation of quinone derivatives.
- Photolysis (UV light): Cleavage of the hydroxyphenyl moiety.
Analyze products via LC-MS/MS .
Analytical Method Development
Q6.1 (Basic): How to develop an HPLC method for quantifying this compound in biological matrices? Answer:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v).
- Detection: UV at 254 nm (optimized for aromatic absorption) .
Q6.2 (Advanced): How can LC-HRMS improve sensitivity and specificity in trace analysis? Answer: High-resolution MS (Q-TOF) with electrospray ionization (ESI-) enables accurate mass measurement (<5 ppm error) and differentiation from isobaric interferences. Use matrix-matched calibration curves to account for ion suppression .
Data Contradictions
Q7.1 (Advanced): How to reconcile discrepancies in reported IC values across studies? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
